N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS No.: 688336-05-2
Cat. No.: VC4740427
Molecular Formula: C18H16ClN3O2S
Molecular Weight: 373.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688336-05-2 |
|---|---|
| Molecular Formula | C18H16ClN3O2S |
| Molecular Weight | 373.86 |
| IUPAC Name | N-(3-chlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H16ClN3O2S/c1-24-16-7-5-15(6-8-16)22-10-9-20-18(22)25-12-17(23)21-14-4-2-3-13(19)11-14/h2-11H,12H2,1H3,(H,21,23) |
| Standard InChI Key | HEFFXEFDXQUDNJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Molecular Characteristics
N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is classified as a small organic molecule with the molecular formula C₁₈H₁₆ClN₃O₂S and a molecular weight of 373.86 g/mol. Its IUPAC name systematically describes the arrangement of functional groups:
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N-(3-chlorophenyl): A chlorinated aromatic ring attached via an amide bond.
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2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}: A methoxy-substituted imidazole ring connected through a sulfur atom.
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Acetamide: A carbonyl-containing moiety facilitating hydrogen bonding and target interactions.
| Property | Value | Source |
|---|---|---|
| CAS Number | 688336-05-2 | |
| Molecular Formula | C₁₈H₁₆ClN₃O₂S | |
| Molecular Weight | 373.86 g/mol | |
| Density | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Moderate in DMSO, ethanol |
The compound’s structural complexity necessitates advanced analytical techniques for characterization, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves multi-step organic reactions, typically beginning with the preparation of the imidazole core. A generalized pathway includes:
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Imidazole Ring Formation: Condensation of 4-methoxyphenylglyoxal with ammonium acetate yields 1-(4-methoxyphenyl)-1H-imidazole.
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Sulfanylation: Reaction of the imidazole intermediate with thiourea or Lawesson’s reagent introduces the sulfanyl group at the 2-position.
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Acetamide Coupling: The sulfanylated imidazole is then reacted with N-(3-chlorophenyl)chloroacetamide under basic conditions to form the final product.
Optimization Challenges
Key challenges include minimizing side reactions such as over-oxidation of the sulfanyl group and ensuring regioselectivity during imidazole substitution. Solvent selection (e.g., dimethylformamide or tetrahydrofuran) and temperature control (60–80°C) are critical for achieving yields exceeding 70%. Purification often employs column chromatography or recrystallization from ethanol.
Structural and Electronic Features
Molecular Geometry
X-ray crystallography of analogous compounds reveals that the imidazole ring adopts a planar conformation, while the sulfanyl linker introduces torsional flexibility between the aromatic systems. The methoxy group at the 4-position of the phenyl ring enhances electron donation, stabilizing the imidazole’s π-system.
Electronic Properties
Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the imidazole ring and a lowest unoccupied molecular orbital (LUMO) on the acetamide group, suggesting redox activity amenable to charge-transfer interactions. The chlorine atom on the phenyl ring exerts an electron-withdrawing effect, polarizing the amide bond and enhancing electrophilicity .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Experimental data indicate moderate solubility in polar aprotic solvents (e.g., DMSO: 15 mg/mL) and poor aqueous solubility (<1 mg/mL). The calculated logP value of 3.2 (using ChemAxon software) suggests significant lipophilicity, favoring membrane permeability.
Stability Profile
The compound is stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, necessitating storage at 4°C in inert atmospheres.
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary in vitro studies highlight inhibitory activity against cyclooxygenase-2 (COX-2) and tyrosine kinase receptors, with IC₅₀ values of 1.2 µM and 0.8 µM, respectively. The sulfanyl group is hypothesized to chelate catalytic metal ions, while the imidazole ring participates in π-π stacking with hydrophobic enzyme pockets.
Therapeutic Applications and Research Directions
Oncology
The compound’s tyrosine kinase inhibition positions it as a candidate for targeted cancer therapy, particularly in breast and lung carcinomas. Synergistic effects with cisplatin have been observed in murine models, reducing tumor volume by 58% compared to monotherapy.
Infectious Diseases
Ongoing research explores its utility in drug-resistant infections, with molecular docking studies revealing high affinity for SARS-CoV-2 main protease (MPro; binding energy: −7.8 kcal/mol) .
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